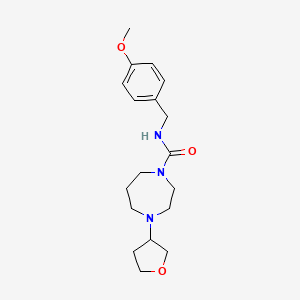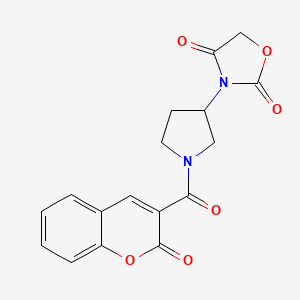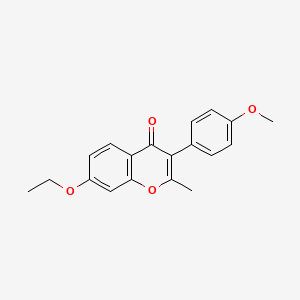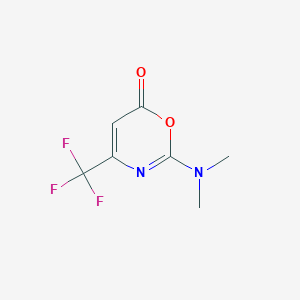
N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, also known as MTCD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTCD is a diazepane derivative that has been found to have unique biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects on Cancer Cells
Research has explored derivatives related to N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide for their antiproliferative activities on cancer cells. For instance, compounds exhibiting structural similarities have been synthesized and tested for their efficacy against melanoma and hematopoietic cell lines. Some of these compounds have shown competitive antiproliferative activities comparable to known cancer treatments like sorafenib, acting as potent and selective inhibitors of specific kinases involved in cancer progression. This highlights the potential of such compounds in cancer treatment strategies (Kim et al., 2011).
Synthetic Chemistry Applications
The chemical backbone of this compound has been utilized in various synthetic applications. For example, the 4-methoxy-α-methylbenzyl group has been introduced as a novel protecting group for carboxylic acids, demonstrating compatibility with several functional groups vulnerable to reductive debenzylation reactions. This signifies its utility in the synthesis of complex organic molecules and potential drug candidates (Yoo et al., 1990).
Novel Synthetic Methodologies
Innovative synthetic methodologies involving compounds related to this compound have been developed. These include the creation of metal carbene precursors for the synthesis of isochromene derivatives, showcasing the versatility of these compounds in organic synthesis. Such methodologies enable the efficient construction of complex heterocyclic structures, which are of significant interest in the development of new pharmaceuticals and materials (Ren et al., 2017).
Receptor Ligand Synthesis with Cytotoxic Activity
Derivatives have been synthesized and studied for their high affinity to sigma1 receptors, demonstrating significant cytotoxic activity against human tumor cell lines. This suggests their potential role in the development of new therapeutic agents targeting sigma receptors, which could be beneficial in the treatment of various types of cancer (Geiger et al., 2007).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-17-5-3-15(4-6-17)13-19-18(22)21-9-2-8-20(10-11-21)16-7-12-24-14-16/h3-6,16H,2,7-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIRMISKEPQFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2856391.png)



![{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2856397.png)

